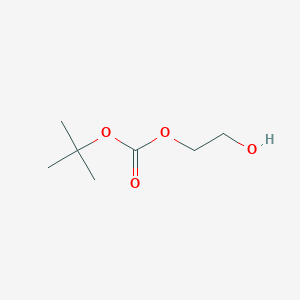

Tert-butyl 2-hydroxyethyl carbonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14O4 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

tert-butyl 2-hydroxyethyl carbonate |

InChI |

InChI=1S/C7H14O4/c1-7(2,3)11-6(9)10-5-4-8/h8H,4-5H2,1-3H3 |

InChI Key |

XTLUOZCORWVQAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)OCCO |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Tert Butyl 2 Hydroxyethyl Carbonate

Nucleophilic Reactivity of the Carbonate Moiety

The carbonate group in tert-butyl 2-hydroxyethyl carbonate, while generally considered a stable functional group, possesses nucleophilic character that can be exploited in specific synthetic transformations. Its reactivity is particularly notable in ring-opening reactions and acyl transfer processes.

Epoxide Ring-Opening Reactions with Carbonate Nucleophiles

Recent studies have demonstrated the novel role of tert-butyl carbonate as an effective nucleophile in the ring-opening of epoxides. researchgate.netnih.gov This reactivity provides a practical and efficient cascade route for the synthesis of N-aryl-5-substituted-2-oxazolidinones, which are important structural motifs in medicinal chemistry. researchgate.netnih.gov

The reaction is typically mediated by a base, such as triethylamine (B128534) (Et₃N), and involves the nucleophilic attack of the carbonate on an epoxide. nih.gov Mechanistic investigations suggest that the presence of an ammonium (B1175870) ion source is crucial for stabilizing the tert-butyl carbonate, preventing its decomposition into tert-butoxide and carbon dioxide. researchgate.net This stabilization allows the carbonate to act as a competent nucleophile, attacking one of the epoxide carbons in a classic Sₙ2-type mechanism. researchgate.netchemistrysteps.com This attack leads to the opening of the strained three-membered ring and the formation of an alkoxide intermediate. chemistrysteps.comyoutube.com

Table 1: Selected Conditions for Epoxide Ring-Opening and Cascade Cyclization

| Epoxide Substrate | Base/Additive | Solvent | Yield of Oxazolidinone | Source |

|---|---|---|---|---|

| N-aryl epoxy amine | Et₃N | Toluene | High | nih.gov |

| N-aryl epoxy amine (electron-withdrawing group on aryl) | Et₃N | Toluene | up to 91% | nih.gov |

| N-aryl epoxy amine | None | Toluene | Decomposition of carbonate | researchgate.net |

| N-aryl epoxy amine | TBAB (external ammonium source) | Toluene | Favors oxazolidinone formation | researchgate.net |

Investigation of Intermolecular Acyl Transfer Processes

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including carbonate esters, where a nucleophile displaces a leaving group attached to the carbonyl carbon. masterorganicchemistry.comlibretexts.org This process, also known as acyl transfer, proceeds through a characteristic addition-elimination mechanism involving a tetrahedral intermediate. libretexts.org

In the context of general organic carbonates, intermolecular acyl transfer, or transesterification, is a well-established reaction. wikipedia.org This process allows for the conversion of one carbonate ester into another by reacting it with an alcohol, typically under catalytic conditions. wikipedia.org The equilibrium of the reaction can be driven by using a more nucleophilic alcohol to displace a less nucleophilic one, or by removing the displaced alcohol (e.g., through distillation) from the reaction mixture. wikipedia.org

While intermolecular acyl transfer is a general reactivity pathway for carbonates, the reaction involving the product of the epoxide ring-opening by this compound follows an intramolecular pathway. researchgate.netnih.gov After the initial nucleophilic attack by the carbonate opens the epoxide ring, the resulting intermediate contains both an alkoxide and a carbonate group within the same molecule. The alkoxide, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the carbonate moiety. nih.gov This intramolecular nucleophilic acyl substitution results in the formation of a stable five-membered cyclic carbamate (B1207046) (an oxazolidinone) and the expulsion of a tert-butoxide leaving group. researchgate.netnih.gov

Cleavage and Deprotection Mechanisms of the tert-Butyl Carbonate Group

The tert-butyl group is a widely used protecting group for alcohols due to its stability under basic and many neutral conditions, and its susceptibility to cleavage under acidic or thermal conditions.

Acid-Catalyzed Deprotection Pathways

The most common method for cleaving a tert-butyl carbonate is through acid catalysis. acs.orgacsgcipr.org This deprotection is effective with a wide range of acids, including strong inorganic acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids such as trifluoroacetic acid (TFA) and p-toluenesulfonic acid. acsgcipr.org The mechanism begins with the protonation of the carbonyl oxygen of the carbonate group. acsgcipr.orgstackexchange.com This initial step increases the electrophilicity of the carbonyl carbon and, more importantly, facilitates the cleavage of the oxygen-tert-butyl bond.

The key to the mechanism is the formation of a relatively stable tert-butyl carbocation. acsgcipr.orgstackexchange.com The protonated carbonate undergoes heterolytic cleavage, releasing the alcohol (in this case, ethylene (B1197577) glycol) and the tert-butyl cation. The tert-butyl cation is then neutralized in one of two ways: it can be trapped by a nucleophile (like water, if present) to form tert-butanol (B103910), or it can undergo elimination of a proton to form isobutene gas. researchgate.netstackexchange.com The formation of gaseous isobutene is often advantageous as it helps to drive the reaction to completion. stackexchange.com This acid-lability is a cornerstone of the use of tert-butyl groups in multi-step synthesis, allowing for selective deprotection under mild acidic conditions while other protecting groups remain intact. acsgcipr.orgthieme-connect.de

Thermal Degradation and Decarboxylation Mechanisms

Tert-butyl carbonates can also be cleaved under thermal conditions, a process known as thermolysis. researchgate.netacs.org Heating the compound, often in a suitable solvent, leads to its decomposition. The mechanism of thermal degradation is distinct from acid catalysis and typically involves a concerted elimination reaction pathway, similar to an E1 elimination.

Hydrolytic Stability and Controlled Release Mechanisms

The hydrolytic stability of a carbonate ester is crucial for its application, particularly in fields like drug delivery where controlled release is desired. nih.gov Linear organic carbonates, such as this compound, generally exhibit good stability under neutral aqueous conditions but are susceptible to hydrolysis under acidic or basic conditions. unl.edu

The concept of controlled release involves designing a system where an active molecule is released at a predictable rate. nih.govkinampark.com This can be achieved through several mechanisms, including diffusion control, solvent-mediated swelling, or chemical cleavage of a linker. nih.gov The this compound structure is well-suited for a chemically-triggered release system. For instance, it could be incorporated as a pendant group on a polymer backbone. The stability of the carbonate under neutral pH would ensure the payload remains attached. However, upon exposure to a local acidic environment (a characteristic of some pathological tissues like tumors), the acid-catalyzed deprotection mechanism described previously would be initiated. acs.orgacsgcipr.orgnih.gov This would cleave the tert-butyl group, leading to the collapse of the remaining carbonate structure and the release of the linked molecule (ethylene glycol, in this model compound). This pH-sensitive cleavage makes such carbonate linkers attractive for targeted drug delivery applications. nih.gov

Mechanistic Insights into Carbonate Transformations

A thorough understanding of the reaction mechanisms of this compound is crucial for its effective application and for predicting its behavior in different chemical environments. This section delves into the theoretical and experimental approaches that could elucidate the transformation pathways of this carbonate.

Computational Studies on Reaction Energetics and Transition States

As of the current date, specific computational studies focusing on the reaction energetics and transition states of this compound are not found in the surveyed scientific literature. However, the principles of computational chemistry, particularly density functional theory (DFT) and transition state theory, provide a robust framework for predicting its reactivity.

Computational models could be employed to investigate various potential reactions, such as thermal decomposition, hydrolysis, and reactions with nucleophiles or electrophiles. Such studies would involve mapping the potential energy surface of the reaction, identifying the structures of reactants, products, intermediates, and, most importantly, the transition states connecting them. The energy differences between these species would provide key thermodynamic and kinetic parameters.

For instance, in a hypothetical thermal decomposition, computational analysis could predict whether the reaction proceeds via a concerted mechanism or a stepwise pathway involving the formation of intermediates. The calculation of the activation energy for different possible routes would reveal the most favorable decomposition pathway.

Table 1: Hypothetical Computational Parameters for a Reaction of this compound

| Parameter | Description | Hypothetical Value |

| ΔG‡ | Gibbs Free Energy of Activation | Value not available |

| ΔH‡ | Enthalpy of Activation | Value not available |

| ΔS‡ | Entropy of Activation | Value not available |

| Transition State Geometry | Key bond lengths and angles | Structure not determined |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be obtained from computational studies. No such data has been published for this compound.

Experimental Mechanistic Investigations of Reaction Pathways

Direct experimental investigations into the reaction pathways of this compound are similarly scarce in the available literature. However, studies on analogous compounds, such as tert-butyl carbonate, offer valuable insights into its potential reactivity.

One notable study demonstrated that tert-butyl carbonate can act as a nucleophile in the ring-opening of epoxides. nih.gov This reaction is proposed to proceed via the stabilization of the tert-butyl carbonate anion, which then attacks the epoxide ring. Without stabilization, tert-butyl carbonate can decompose into carbon dioxide and tert-butoxide. nih.gov This suggests that the stability and nucleophilicity of the carbonate moiety are critical factors in its reaction pathways.

Experimental techniques that could be used to investigate the reaction mechanisms of this compound include:

Kinetic Studies: Measuring reaction rates under various conditions (temperature, concentration, solvent) to determine the rate law and activation parameters.

Isotope Labeling Studies: Using isotopically labeled reactants to trace the movement of atoms throughout the reaction, providing definitive evidence for bond-making and bond-breaking steps.

Spectroscopic Analysis: Techniques such as NMR, IR, and mass spectrometry can be used to identify intermediates and products, helping to piece together the reaction pathway.

A proposed reaction pathway for the nucleophilic addition of this compound to an electrophile, based on analogous reactions, might involve the initial formation of an adduct, followed by subsequent intramolecular or intermolecular transformations. The presence of the hydroxyl group in this compound introduces the possibility of intramolecular reactions, which could lead to the formation of cyclic products.

Applications in Organic Synthesis and Functional Group Transformations

Role as a Protecting Group Precursor for Hydroxyl and Amine Functions

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in temporarily masking the reactivity of hydroxyl and amine groups. It is characteristically stable under a wide range of conditions but can be readily removed with mild acids, such as trifluoroacetic acid.

The introduction of a Boc group to protect a hydroxyl function is a common strategy in the synthesis of complex molecules. This transformation, known as tert-butoxycarbonylation, is typically accomplished using powerful acylating agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). chemicalbook.com While tert-butyl 2-hydroxyethyl carbonate contains the necessary Boc moiety, it is not commonly employed as a direct reagent for the protection of external hydroxyl groups. Its own reactive hydroxyl group complicates its use as a protecting group donor, as it would require prior activation and could lead to self-polymerization or other side reactions. Therefore, the standard for this transformation remains more reactive and specific reagents. chemicalbook.com

When cinnamyl alcohol is treated with the standard Boc₂O/DMAP couple, it yields not only the desired O-Boc protected product but also a symmetrical carbonate, highlighting the complexities of such reactions. chemicalbook.com

| Reagent | Substrate Type | Typical Conditions | Outcome |

| Di-tert-butyl dicarbonate (Boc₂O) | Primary & Secondary Alcohols | DMAP, MeCN, rt | Forms O-Boc derivative |

| Di-tert-butyl dicarbonate (Boc₂O) | Amines | Base (e.g., NaOH, DMAP) | Forms N-Boc derivative nih.gov |

In the synthesis of intricate molecules with multiple functional groups, such as peptides and complex natural products, an orthogonal protection strategy is essential. This approach utilizes a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain masked.

The acid-labile nature of the Boc group makes it an ideal component in such strategies. It is orthogonal to several other widely used protecting groups:

Fmoc (9-fluorenylmethoxycarbonyl) group: Removed under basic conditions (e.g., piperidine), making it fully orthogonal to the acid-cleaved Boc group. This Boc/Fmoc strategy is a cornerstone of solid-phase peptide synthesis. thieme-connect.de

Cbz (carboxybenzyl) group: Cleaved by catalytic hydrogenation, a reductive condition that does not affect the Boc group. nih.gov

Silyl ethers (e.g., TBDMS, Tpseoc): Removed by fluoride (B91410) ion sources (e.g., TBAF), which are compatible with the presence of a Boc group. nih.gov

This orthogonality ensures that complex synthetic sequences can be executed with high precision, deprotecting and reacting specific sites on a molecule in the desired order. thieme-connect.de

Synthetic Intermediate for Diverse Organic Molecules

The primary value of this compound lies in its role as a versatile building block. It provides a compact scaffold containing both a nucleophilic hydroxyl group and a latent carbonyl group within the carbonate structure, which can be harnessed to construct a variety of more complex molecules.

One of the most significant applications of structures related to this compound is in the synthesis of the oxazolidinone ring system. This five-membered heterocycle is the core scaffold of several important antibacterial agents, including Linezolid. nih.gov

A key method for creating these scaffolds involves the reaction of an amine with a carbonyl source to form a carbamate (B1207046), followed by an intramolecular cyclization that forms the oxazolidinone ring. For instance, an efficient cascade synthesis of N-aryl-5-substituted-2-oxazolidinones, which are critical intermediates for drugs like Linezolid and Toloxatone, has been developed. nih.gov In this process, a reagent like di-tert-butyl dicarbonate (Boc₂O) can be used to mediate an epoxide ring-opening cascade, ultimately forming the oxazolidinone structure. nih.gov The robustness of this methodology allows for the production of optically active intermediates crucial for these pharmaceuticals. nih.gov

| Pharmaceutical Scaffold | Key Intermediate | Synthetic Utility |

| Oxazolidinone | 5-(hydroxymethyl)oxazolidin-2-one | Core of antibiotics like Linezolid and Tedizolid nih.gov |

| Oxazolidinone | N-aryl-5-substituted-2-oxazolidinones | Precursors for Linezolid and the antidepressant Toloxatone nih.gov |

The protection of the alpha-amino group of amino acids with a Boc group is a fundamental step in peptide synthesis. The standard and most widely used reagent for this purpose is di-tert-butyl dicarbonate (Boc₂O). chemicalbook.comthieme-connect.de Other specialized reagents, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON), are also employed for their high reactivity and crystalline nature. thieme-connect.de

While this compound contains the Boc functional group, its application as a direct reagent for the N-protection of amino acids is not a documented or common practice in the literature. The synthesis of amino acid derivatives and peptidomimetics relies on more established and efficient Boc-donating reagents that ensure high yields and straightforward purification of the resulting N-Boc-amino acids. thieme-connect.de

The structure of this compound makes it a conceptually ideal precursor for certain nitrogen-containing heterocycles, particularly N-substituted 2-oxazolidinones. The synthesis of oxazolidin-2-ones can be achieved through various routes, including the reaction of ethanolamine (B43304) derivatives with a carbonate source. organic-chemistry.orgprepchem.com

Given that this compound contains both the ethylene (B1197577) glycol backbone and a carbonate group, it can be envisioned as a synthon for this class of heterocycles. A reaction with a primary amine could, in principle, proceed via nucleophilic attack of the amine on the carbonate carbonyl, followed by intramolecular cyclization by the hydroxyl group to form the stable five-membered oxazolidinone ring. This pathway provides a potential route to N-functionalized oxazolidinones, which are themselves valuable scaffolds for further chemical elaboration, such as their linkage to other heterocyclic systems like 1,2,3-triazoles to create novel antifungal agents. nih.gov

Reagent in Cascade and Multicomponent Reactions

The direct application of This compound as a key reagent in cascade or multicomponent reactions is not extensively documented in publicly available scientific literature. Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, where the product of one step becomes the substrate for the next. Multicomponent reactions (MCRs) are processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates a substantial portion of all the reactants.

While specific examples are not readily found, the bifunctional nature of this compound, possessing both a reactive carbonate group and a primary hydroxyl group, suggests its potential utility in such complex transformations. In principle, the hydroxyl end could act as a nucleophile, initiating a reaction cascade, while the tert-butyl carbonate moiety could serve as a protecting group or a precursor to other functionalities in a subsequent step.

For instance, a hypothetical cascade could involve the initial O-alkylation or O-acylation of the hydroxyl group, followed by an intramolecular cyclization involving the carbonate. In the context of MCRs, this compound could potentially serve as the alcohol component in well-known reactions like the Passerini or Ugi reactions, introducing a masked hydroxyl group for further post-condensation modifications.

However, without specific research findings, its role remains speculative. The stability of the tert-butyl carbonate group under various reaction conditions would be a critical factor in its successful application in such intricate reaction sequences. Further research is required to explore and establish the utility of this compound as a reagent in the development of novel cascade and multicomponent reactions.

Integration Within Polymer Science and Advanced Materials Research

Monomer Design and Polymerization of Tert-butyl 2-hydroxyethyl carbonate Derivatives

The primary role of this compound in polymer science is as a precursor to vinyl monomers. The free hydroxyl group is typically esterified with acryloyl chloride or methacryloyl chloride to yield the corresponding acrylate (B77674) or methacrylate (B99206) monomer. These monomers, with the tert-butoxycarbonyl (Boc) group protecting the second hydroxyl functionality, can then be readily polymerized.

To overcome the limitations of free-radical polymerization, controlled/living radical polymerization (CLRP) techniques are employed. Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly suitable for the (meth)acrylate derivatives of this compound. These techniques enable the synthesis of polymers with predetermined molecular weights, low polydispersity indices (Đ), and complex architectures like block, graft, and star polymers. researchgate.net

The ability to create well-defined block copolymers is a significant advantage. For example, a block of the protected monomer can be grown from a macroinitiator of a different polymer (e.g., polystyrene or poly(n-butyl acrylate)), or it can be chain-extended with another monomer to create diblock or triblock copolymers. nih.govresearchgate.net This precise control over the polymer architecture is crucial for designing advanced materials where the arrangement of different polymer segments dictates the final properties.

Functional Polymers via Post-Polymerization Modification

The true versatility of using this compound-derived monomers lies in the ability to perform chemical modifications after the polymer has been formed. This post-polymerization modification approach allows for the introduction of functional groups that might not be compatible with the initial polymerization conditions.

The critical step in post-polymerization modification is the removal of the tert-butyl carbonate protecting group to reveal the free hydroxyl groups. This deprotection must be efficient and selective, without degrading the polymer backbone. Several strategies have been developed for the cleavage of tert-butyl esters and carbonates, which are chemically similar. nih.govnycu.edu.twnii.ac.jp

Common methods involve acidic conditions. A widely used, though sometimes incomplete, method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.gov Research has shown that even with a strong excess of TFA, residual tert-butyl groups can remain, which may affect the final properties of the polymer. nih.gov A more effective and milder method involves using a slight excess of hydrochloric acid (HCl) in hexafluoroisopropanol (HFIP), which can achieve complete and quantitative deprotection at room temperature within a few hours. nih.govnih.gov Heterogeneous acid catalysts, such as acidic macroreticular polymeric resins (e.g., Amberlyst), have also been successfully employed, particularly in flow chemistry setups, allowing for easier purification. nycu.edu.tw

A summary of common deprotection methods is presented below:

| Method/Reagents | Typical Conditions | Advantages | Limitations | Citation |

| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | Room temperature | Common and relatively fast | Often results in incomplete deprotection (<99.5%) | nih.gov |

| Hydrochloric Acid (HCl) / Hexafluoroisopropanol (HFIP) | Room temperature, ~4 hours | Mild, quantitative deprotection | HFIP is a specialty solvent | nih.govnih.gov |

| Acidic Polymeric Catalyst (e.g., Amberlyst) | Elevated temperature (e.g., 180 °C) in a flow reactor | Catalyst is easily removed, suitable for continuous processes | Requires higher temperatures | nycu.edu.tw |

| Tris(4-bromophenyl)aminium Hexachloroantimonate (Magic Blue) / Triethylsilane | Room temperature, ~1 hour | Catalytic, rapid, and occurs under mild conditions | The catalyst can be sensitive | acs.org |

Once the deprotection is complete, the resulting polymer possesses a backbone decorated with primary hydroxyl groups, creating a poly(2-hydroxyethyl (meth)acrylate)-like structure. These hydroxyl groups are versatile chemical handles for a wide array of subsequent derivatization reactions. This allows for the creation of a library of functional polymers from a single parent polymer, avoiding the need to synthesize and polymerize numerous different functional monomers.

The hydroxyl groups can be esterified, etherified, or reacted with isocyanates to introduce new functionalities. For example, they can be modified with:

Hydrophobic chains: To create amphiphilic polymers for self-assembly into micelles or vesicles.

Biomolecules: Such as peptides or sugars, for applications in bioconjugation and drug delivery.

Crosslinking agents: To form hydrogels or crosslinked films. nii.ac.jp

Fluorescent dyes or responsive moieties: For creating sensor materials.

Smart Materials and Stimuli-Responsive Polymer Systems

The precise control over polymer architecture, combined with the ability to introduce specific functionalities, makes polymers derived from this compound ideal candidates for creating "smart" materials. These materials can undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light.

A prominent example is the creation of thermoresponsive block copolymers. By combining a block of poly(this compound derivative) with a thermoresponsive block like poly(N-isopropylacrylamide) (pNIPAm), one can synthesize a well-defined block copolymer. nih.govnih.gov After the deprotection of the tert-butyl carbonate groups, the resulting polymer is an amphiphilic block copolymer composed of a hydrophilic poly(2-hydroxyethyl (meth)acrylate) block and a thermoresponsive pNIPAm block.

Below its lower critical solution temperature (LCST), the pNIPAm block is soluble in water, and the polymer may exist as unimers or loose aggregates. Above the LCST, the pNIPAm block becomes hydrophobic and collapses, leading to self-assembly into well-defined nanostructures like micelles or gels. The presence and completeness of the deprotected, hydrophilic block are crucial for this behavior, as residual hydrophobic tert-butyl groups can significantly alter the self-assembly and network formation properties. nih.govnih.gov This strategy allows for the design of injectable hydrogels for tissue engineering or controlled drug release systems that respond to physiological temperatures.

Design of Dismantlable Adhesion Systems

The development of "smart" adhesives that can be easily detached on demand is a critical area of research, driven by the need for recyclable and repairable products. The core principle behind dismantlable adhesion systems is the ability to trigger a significant change in the adhesive's properties, leading to a loss of adhesion. The tert-butyl carbonate functional group plays a pivotal role in the design of such systems.

Researchers have synthesized acrylate copolymers incorporating monomers with BOC-protected hydroxyl groups, such as 2-(tert-butoxycarbonyloxy)ethyl acrylate (BHEA), to create pressure-sensitive adhesives (PSAs) with thermally-responsive dismantlable properties. nih.govacs.orgbohrium.com These polymers exhibit strong adhesive properties at ambient temperatures. However, upon heating, the BOC group undergoes a rapid and quantitative deprotection, eliminating isobutene and carbon dioxide. This process exposes the polar hydroxyl groups of the 2-hydroxyethyl acrylate (HEA) units. nih.govresearchgate.net The resulting polymer has a significantly different chemical composition and, consequently, altered physical properties, leading to a dramatic reduction in adhesive strength and enabling easy dismantling of the bonded components. bohrium.com

The thermal degradation behavior of these copolymers is a key factor in their design. Thermogravimetric analysis (TGA) has shown that polymers containing BHEA are generally stable up to around 150°C, but undergo rapid degradation and deprotection at temperatures near 200°C. nih.govacs.org The onset temperature of this deprotection can be influenced by the copolymer composition, particularly the presence of neighboring HEA units, which can accelerate the process through an autocatalytic mechanism. acs.org

To enhance the performance of these dismantlable systems, thermally latent acids (TLAs) can be incorporated. These are compounds that generate a strong acid upon heating, which can then catalyze the deprotection of the BOC group at lower temperatures, allowing for a more controlled and energy-efficient dismantling process. bohrium.com

Table 1: Adhesive Properties of a Dismantlable System Based on BHEA Copolymers

| Copolymer Composition (molar ratio) | Glass Transition Temperature (Tg) (°C) | 180° Peel Strength (N/25 mm) | Shear Strength (h) |

|---|---|---|---|

| BHEA/2-EHA/HEA (20/80/0) | -50.1 | 15.2 | > 24 |

| BHEA/2-EHA/HEA (10/80/10) | -48.5 | 12.8 | > 24 |

| BHEA/2-EHA/HEA (0/80/20) | -45.3 | 8.5 | 15.6 |

Data synthesized from findings reported in studies on BHEA-based adhesives. nih.govacs.org

Development of Polymers with Controlled Degradation Pathways

The principle of using a thermally cleavable protecting group like tert-butyl carbonate extends beyond adhesives to the broader field of polymers with controlled degradation pathways. This is particularly relevant for applications in biomedical devices, drug delivery systems, and environmentally friendly plastics. By incorporating monomers with BOC-protected functional groups into the polymer backbone or as side chains, it is possible to design materials that degrade under specific thermal conditions.

The degradation mechanism is centered on the thermal elimination of the tert-butyl group. For polymers containing BHEA, this process leads to the formation of poly(2-hydroxyethyl acrylate) and the release of isobutene and carbon dioxide. researchgate.net The resulting polymer, with its pendant hydroxyl groups, has significantly different solubility and mechanical properties compared to the original protected polymer. This transformation can be harnessed to trigger the disassembly of a material or the release of an encapsulated substance.

The degradation of poly(2-hydroxyethyl methacrylate) (PHEMA), a structurally similar and widely studied biocompatible polymer, has been investigated to understand the fundamental degradation processes. rsc.orgresearchgate.netresearchgate.netbohrium.com While PHEMA itself is not readily degradable, the introduction of cleavable linkages, such as those provided by the tert-butyl carbonate group in related monomers, can impart this desired property. The protection-deprotection chemistry of the hydroxyl group is a key strategy in creating degradable PHEMA-based polymers. rsc.org

Table 2: Thermal Degradation Profile of a BHEA-containing Polymer

| Temperature (°C) | Weight Loss (%) | Degradation Products |

|---|---|---|

| < 150 | < 5 | Minimal degradation |

| 150 - 250 | ~ 40-50 | Isobutene, Carbon Dioxide, Poly(2-hydroxyethyl acrylate) |

| > 250 | > 95 | Further backbone decomposition |

Data synthesized from thermogravimetric analysis of polymers containing BOC-protected acrylates. nih.govresearchgate.net

Non-Isocyanate Polyurethane (NIPU) Precursors

Traditional polyurethanes (PUs) are synthesized from the reaction of isocyanates with polyols. However, the high toxicity of isocyanate precursors has driven research into alternative, safer synthetic routes, leading to the development of non-isocyanate polyurethanes (NIPUs). One of the most promising methods for NIPU synthesis involves the reaction of cyclic carbonates with amines. sytracks.comresearchgate.netrsc.orghelsinki.firesearchgate.net

While this compound is not directly a cyclic carbonate, the underlying chemistry of carbonates is central to this field. The synthesis of the required cyclic carbonate monomers often involves multi-step processes. In this context, precursors containing carbonate functionalities that can be converted into cyclic carbonates are of significant interest. For instance, a compound like this compound possesses both a hydroxyl group and a carbonate group. The hydroxyl group could, in principle, be used as a handle for further chemical modification to form a cyclic carbonate, although this specific pathway is not prominently documented in the reviewed literature.

A more direct, though conceptually related, approach involves the use of other carbonate-containing molecules as precursors. For example, research has shown that tert-butyl carbonate can act as a nucleophile in the ring-opening of epoxides to form cyclic carbonates, which are key intermediates for NIPUs. nih.gov This highlights the versatility of carbonate chemistry in the synthesis of NIPU precursors.

The general route to NIPUs from cyclic carbonates and diamines results in the formation of polyhydroxyurethanes (PHUs). These materials are characterized by the presence of hydroxyl groups along the polymer chain, which can enhance properties such as adhesion and hydrophilicity. helsinki.fi The synthesis and properties of NIPUs are an active area of research, with a focus on developing efficient catalytic systems and utilizing bio-based resources for the synthesis of the cyclic carbonate and amine precursors. rsc.orgrsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(tert-butoxycarbonyloxy)ethyl acrylate (BHEA) |

| 2-hydroxyethyl acrylate (HEA) |

| Di-tert-butyl dicarbonate (B1257347) |

| Isobutene |

| Carbon dioxide |

| 2-ethylhexyl acrylate (2-EHA) |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) |

| Isocyanates |

| Polyols |

| Cyclic carbonates |

| Amines |

| Polyhydroxyurethanes (PHUs) |

Advanced Research Perspectives and Emerging Directions

Development of Novel Catalysts for Carbonate Synthesis and Transformation

The synthesis of asymmetrical organic carbonates, a class to which tert-butyl 2-hydroxyethyl carbonate belongs, is an area of active research. Scientists are exploring various catalytic systems to achieve efficient and selective synthesis under mild conditions. For instance, metal salt/ionic liquid systems, such as AgCl in combination with 1-butyl-3-methylimidazolium acetate, have shown high activity for the synthesis of asymmetrical carbonates from CO2, propargylic alcohols, and primary alcohols at room temperature and atmospheric pressure. nih.gov Another approach involves the use of heterogeneous catalysts like metal-organic frameworks (MOFs) for the transesterification of dialkyl carbonates with alcohols, which can produce asymmetrical carbonates with moderate to high yields. researchgate.net For the synthesis of cyclic carbonates, bifunctional organocatalysts based on phosphonium (B103445) salts with an alcohol moiety have been developed, demonstrating high yields for the conversion of various epoxides with CO2 under neat and mild conditions. nih.gov

Exploration of Bio-based Feedstocks for Sustainable Production

The shift towards sustainable chemistry has spurred research into the use of bio-based feedstocks for carbonate synthesis. A significant area of focus is the conversion of carbon dioxide (CO2), a renewable C1 building block, into valuable chemicals like organic carbonates. rsc.orgresearchgate.net The reaction of CO2 with epoxides derived from renewable resources such as furfural, limonene, and carvone (B1668592) is a promising route to new bio-derived cyclic carbonates. acs.org Glycerol (B35011), a byproduct of biodiesel production, is another key bio-based feedstock being investigated for the synthesis of glycerol carbonate. rsc.orgacs.org The development of these processes is a step towards reducing reliance on fossil fuels in the chemical industry. researchgate.net

Mechanistic Elucidation of Complex Reaction Systems Involving Carbonates

Understanding the reaction mechanisms of carbonate formation is crucial for optimizing synthesis processes. Studies have employed both experimental techniques and computational methods, such as Density Functional Theory (DFT) calculations, to investigate these mechanisms. For example, the formation of organic carbonates from aliphatic alcohols and carbon dioxide promoted by carbodiimides has been studied in detail, identifying key intermediates like O-alkyl isourea. nih.gov The driving force for this reaction is the conversion of carbodiimide (B86325) to the more stable urea. nih.gov In the context of CO2 hydrogenation over MgO-supported catalysts, the formation of carbonate species on the catalyst surface is believed to play a decisive role in the activity and selectivity of the reaction. mdpi.com Furthermore, the role of carbonate radicals (CO3•−) in advanced oxidation processes is being investigated to understand their reactivity and selectivity. nih.govacs.org

Application in High-Performance Functional Materials

Organic carbonates, particularly those with functional groups, are valuable building blocks for high-performance materials. Hydroxyl-functionalized poly(propylene carbonate) (PPC-OH), for example, can be synthesized and its properties, such as hydrophilicity and glass transition temperature, can be tuned by varying the hydroxyl group content. researchgate.net Cyclic carbonates are often used as monomers in polymerization reactions with diamines to produce polyhydroxyurethanes (PHU), which can be used to create foams and coatings with excellent adhesive properties. nih.gov The polarity of carbonate groups also makes them suitable for applications in polymer electrolytes for batteries and conductive membranes. nih.gov Additionally, functionalized six-membered cyclic carbonates are being explored as precursors for polycarbonate-drug conjugates, offering a potential strategy for drug delivery systems. nih.gov

Integration with Automated Synthesis and Flow Chemistry Methodologies

Flow chemistry is increasingly being adopted for the synthesis of organic carbonates to enhance efficiency, safety, and scalability. Continuous-flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which can prevent undesirable side reactions. acs.orgrsc.org This methodology has been successfully applied to the direct catalytic conversion of olefins into cyclic carbonates using packed-bed flow reactors in series. rsc.orgblogspot.com Polymer-supported ionic liquid catalysts have also been employed in continuous-flow systems for the synthesis of cyclic carbonates from epoxides and CO2, demonstrating stable performance over extended periods. rsc.org The integration of flow chemistry with asymmetric catalysis is also a transformative approach, enabling more efficient optimization and production of enantiopure chiral molecules. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.